molecular formula C10H18N2O2S B1598390 tert-Butyl N-(4-isothiocyanatobutyl)carbamate CAS No. 247035-47-8

tert-Butyl N-(4-isothiocyanatobutyl)carbamate

Cat. No. B1598390
M. Wt: 230.33 g/mol
InChI Key: KWATYFKNNFFFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl N-(4-isothiocyanatobutyl)carbamate, or TBITC, is a synthetic compound with a wide range of applications in scientific research. TBITC has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

tert-Butyl N-(4-isothiocyanatobutyl)carbamate is involved in chemical synthesis and reactions, notably in the formation of Boc-protected amines through a one-pot Curtius rearrangement process. This method entails the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The resulting isocyanate derivative is trapped to yield the desired tert-butyl carbamate, applicable across various substrates including malonate derivatives for accessing protected amino acids (Lebel & Leogane, 2005).

Intermediate in Synthesis

This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role is pivotal in confirming the relative substitution of the cyclopentane ring in these intermediates, which parallels that in β-2-deoxyribosylamine, highlighting its utility in the synthesis of nucleotide analogues (Ober et al., 2004).

Environmental and Biodegradable Polymers

In the realm of environmentally friendly materials, tert-butyl N-(4-isothiocyanatobutyl)carbamate derivatives have been explored for creating degradable polycarbonates through copolymerization with carbon dioxide. These materials showcase potential in biocompatible applications and as drug delivery carriers due to their biodegradability and the ability to form platinum-polymer conjugates (Tsai et al., 2016).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, tert-butyl N-(4-isothiocyanatobutyl)carbamate analogs are involved in the synthesis of complex molecules. For instance, the compound serves as a building block in the enantioselective synthesis of 2-substituted pyrrolidines through intramolecular reductive amination, showcasing its versatility in creating bioactive molecules with potential pharmaceutical applications (Zhou et al., 2019).

properties

IUPAC Name

tert-butyl N-(4-isothiocyanatobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7-5-4-6-11-8-15/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWATYFKNNFFFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402994
Record name tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(4-isothiocyanatobutyl)carbamate

CAS RN

247035-47-8
Record name tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247035-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Boc-4-isothiocyanatobutylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAC8GRE664
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-(4-isothiocyanatobutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.